(4-Chloropyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(4-Chloropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 4-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions include various substituted pyridines and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Chloropyridin-2-yl)methanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Chloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: Another pyridine derivative with similar chemical properties.
(2-Chloropyridin-4-yl)methanamine dihydrochloride: A closely related compound with slight structural differences.
Uniqueness
(4-Chloropyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNWMMDFCUUMOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735176 |
Source
|
Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114780-09-5 |
Source
|
Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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